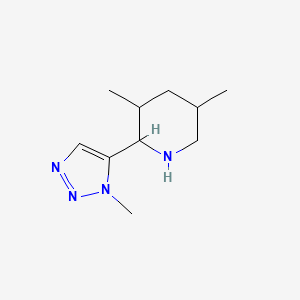
4,6-Bis(3,4-dichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(3,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with two 3,4-dichlorophenyl groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(3,4-dichlorophenyl)pyrimidine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs palladium-catalyzed coupling of 4,6-dichloropyrimidine with 3,4-dichlorophenylboronic acid under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Bis(3,4-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl rings can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-coupling reactions: It can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties .
Applications De Recherche Scientifique
4,6-Bis(3,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4,6-Bis(3,4-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Bis(3,4-dichlorophenyl)pyrimidine.
3,4-Dichlorophenylboronic acid: Another precursor used in the Suzuki-Miyaura coupling reaction.
Other Pyrimidine Derivatives: Compounds like 2,4,6-trisubstituted pyrimidines and thieno[3,2-d]pyrimidines share structural similarities and exhibit diverse biological activities.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it a valuable scaffold for drug design and materials science applications .
Propriétés
Formule moléculaire |
C16H8Cl4N2 |
|---|---|
Poids moléculaire |
370.1 g/mol |
Nom IUPAC |
4,6-bis(3,4-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C16H8Cl4N2/c17-11-3-1-9(5-13(11)19)15-7-16(22-8-21-15)10-2-4-12(18)14(20)6-10/h1-8H |
Clé InChI |
MGVBAPDAHATQBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=NC=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)

amine](/img/structure/B13079169.png)

![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)







